Trachelanthamine

Description

Properties

CAS No. |

14140-18-2 |

|---|---|

Molecular Formula |

C15H27NO4 |

Molecular Weight |

285.38 g/mol |

IUPAC Name |

[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11?,12-,13+,15-/m1/s1 |

InChI Key |

BWQSLRZZOVFVHJ-VYHDIPPYSA-N |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O |

Origin of Product |

United States |

Foundational & Exploratory

Trachelanthamine: A Technical Guide to its Discovery, Origin, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid, Trachelanthamine. It details the historical discovery and natural origin of the compound, its biosynthetic pathway, and established protocols for its isolation and chemical synthesis. The guide also presents a consolidated summary of its physicochemical and spectral properties, and an exploration of its biological activities, with a focus on its hypotensive effects. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid, a class of heterocyclic organic compounds known for their presence in various plant species and their diverse biological activities. This guide delves into the core aspects of this compound, from its initial discovery to its chemical and biological characteristics, providing a technical foundation for professionals in the field.

Discovery and Origin

The discovery of this compound is attributed to the Russian chemist G. P. Menshikov. In the mid-1930s, Menshikov and his colleagues were investigating the alkaloidal constituents of various plants. Their work on Trachelanthus korolkowii, a plant species belonging to the Boraginaceae family, led to the isolation of two new diastereomeric alkaloids: this compound and viridiflorine.

Natural Source:

-

Primary Source: Trachelanthus korolkowii (Family: Boraginaceae)

-

Other Reported Sources: this compound and its N-oxide form, Trachelanthine, have been reported in various other species of the Boraginaceae family.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₇NO₄ | PubChem[1] |

| Molecular Weight | 285.38 g/mol | PubChem[1] |

| CAS Registry Number | 14140-18-2 | NIST[2] |

| IUPAC Name | [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | PubChem[1] |

| Appearance | Crystalline solid (typical for alkaloids) | Inferred |

| Solubility | Soluble in polar organic solvents like methanol and chloroform. | Inferred from isolation protocols[3] |

Spectral Data Summary:

| Spectral Technique | Key Observations |

| ¹H NMR | The ¹H NMR spectrum of this compound is expected to show characteristic signals for the pyrrolizidine core, the ester linkage, and the necic acid moiety, including signals for methyl, methylene, and methine protons. Specific peak assignments require experimental data. |

| ¹³C NMR | The ¹³C NMR spectrum would display resonances corresponding to the 15 carbon atoms of the this compound molecule, including signals for the carbonyl carbon of the ester group, and the carbons of the pyrrolizidine ring system and the necic acid side chain. |

| Mass Spectrometry | The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the ester bond and fragmentation of the pyrrolizidine ring, providing structural information. A common fragment observed for pyrrolizidine alkaloids is at m/z 83, corresponding to the pyrrolizidine core. |

Biosynthesis of this compound

This compound, as a pyrrolizidine alkaloid, is biosynthesized in plants from amino acid precursors. The biosynthesis of the necine base, the core pyrrolizidine structure, starts with the amino acid ornithine. The pathway involves the formation of putrescine and subsequently homospermidine, which then undergoes cyclization and a series of enzymatic modifications to form the characteristic bicyclic pyrrolizidine ring system. The necic acid portion of this compound is derived from branched-chain amino acids.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Isolation of this compound from Trachelanthus korolkowii

The following is a generalized protocol for the isolation of this compound from its natural source, based on common methods for pyrrolizidine alkaloid extraction.[3][4][5]

Materials:

-

Dried and powdered aerial parts of Trachelanthus korolkowii

-

Methanol

-

Chloroform

-

2% Sulfuric acid

-

Ammonia solution

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, ammonia mixtures)

-

Rotary evaporator

-

Chromatography columns

-

TLC plates and developing chamber

-

Standard analytical equipment (balances, glassware, etc.)

Procedure:

-

Extraction:

-

Macerate the dried, powdered plant material with methanol at room temperature for 48-72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 2% sulfuric acid.

-

Wash the acidic solution with chloroform to remove non-alkaloidal compounds.

-

Make the aqueous layer basic (pH 9-10) by adding ammonia solution.

-

Extract the liberated alkaloids with chloroform.

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid mixture to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform-methanol with a small percentage of ammonia solution.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Combine the fractions containing this compound.

-

Further purify the combined fractions by repeated column chromatography or preparative TLC to obtain pure this compound.

-

-

Characterization:

-

Characterize the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity and purity.

-

Caption: Experimental workflow for this compound isolation.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves the esterification of the necine base, trachelanthamidine, with the necic acid, trachelanthic acid. The synthesis of these precursors can be achieved through various stereoselective routes. The following represents a conceptual outline of a synthetic approach.

Materials:

-

Protected pyrrolizidine core precursor

-

Reagents for the introduction of the hydroxymethyl group

-

Protected trachelanthic acid or a suitable precursor

-

Coupling agents for esterification (e.g., DCC, EDC)

-

Deprotection reagents

-

Solvents and standard laboratory glassware

Conceptual Synthetic Steps:

-

Synthesis of Trachelanthamidine (Necine Base):

-

Start from a suitable chiral precursor to establish the stereochemistry of the pyrrolizidine core.

-

Construct the bicyclic ring system through methods such as intramolecular cyclization.

-

Introduce the hydroxymethyl group at the C-1 position with the correct stereochemistry.

-

-

Synthesis of Trachelanthic Acid (Necic Acid):

-

Employ stereoselective methods to synthesize the chiral dihydroxy acid from commercially available starting materials.

-

-

Esterification:

-

Couple the synthesized trachelanthamidine and trachelanthic acid using a suitable coupling agent to form the ester linkage.

-

If protecting groups were used, perform a final deprotection step to yield this compound.

-

-

Purification:

-

Purify the final product using chromatographic techniques.

-

Caption: Logical relationship in this compound synthesis.

Biological Activity

This compound has been reported to exhibit biological activity, with its hypotensive (blood pressure-lowering) effects being of particular interest.[6] The mechanism of this hypotensive action is not fully elucidated but may involve interactions with the autonomic nervous system. Further research is needed to fully understand its pharmacological profile and potential therapeutic applications.

Conclusion

This compound, a pyrrolizidine alkaloid discovered by G. P. Menshikov from Trachelanthus korolkowii, represents an interesting natural product with potential pharmacological activities. This guide has provided a detailed overview of its discovery, origin, biosynthesis, and methods for its isolation and synthesis. The compiled data and protocols offer a valuable resource for researchers and professionals engaged in the study and development of natural product-based therapeutics. Further investigation into the specific mechanisms of its biological activities is warranted to explore its full therapeutic potential.

References

- 1. Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of Biphenols from 1,4-Diketones by Traceless Central-to-Axial Chirality Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of the hypotensive action of methyldopa in normal and immunosympathectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure of Trachelanthamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trachelanthamine is a naturally occurring pyrrolizidine alkaloid found in various plant species. As a member of this extensive class of secondary metabolites, it is characterized by a core necine base structure esterified with a necic acid. This guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, and outlines detailed experimental protocols for its isolation and characterization. Furthermore, it delves into its known biological activities and the biosynthetic pathway leading to its formation. This document is intended to serve as a technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a monoester pyrrolizidine alkaloid. Its chemical structure consists of a retronecine-type necine base, specifically (-)-trachelanthamidine, esterified with trachelanthic acid at the C-9 hydroxyl group.

Chemical Structure:

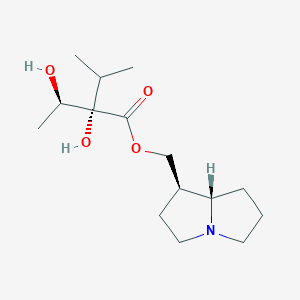

(A 2D chemical structure image of this compound would be placed here in a full document)

The systematic IUPAC name for this compound is [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for understanding its pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C15H27NO4 | [1] |

| Molecular Weight | 285.38 g/mol | [1] |

| CAS Number | 14140-18-2 | [1] |

| Appearance | (Not specified in available results) | |

| Melting Point | (Not specified in available results) | |

| Boiling Point | (Not specified in available results) | |

| Solubility | (Not specified in available results) | |

| XLogP3-AA | 1.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 5 | [1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques. The following sections provide a generalized protocol based on standard methods for natural product chemistry.

Isolation and Purification of this compound

A general procedure for the extraction and isolation of pyrrolizidine alkaloids like this compound from plant material is as follows:

-

Extraction:

-

The dried and powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period or under reflux for a shorter duration.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

-

Acid-Base Extraction:

-

The crude extract is acidified with an aqueous acid solution (e.g., 1% H₂SO₄) and partitioned with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove fats and other neutral compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH₄OH) to a pH of 9-10.

-

The liberated free-base alkaloids are then extracted into an organic solvent such as chloroform or a chloroform-methanol mixture.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent system and a visualizing agent (e.g., Dragendorff's reagent).

-

Fractions containing this compound are pooled and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structural Characterization

The definitive structure of this compound is established through a combination of spectroscopic methods.

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the methyl groups of the necic acid, the methine and methylene protons of both the necic acid and the necine base, and the exchangeable hydroxyl protons.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the signals indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

-

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry of the molecule.

(A table with hypothetical ¹H and ¹³C NMR chemical shift data would be presented here in a complete guide, as specific experimental data was not found in the search results.)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through its fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula (C₁₅H₂₇NO₄).

-

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. Characteristic fragmentation of pyrrolizidine alkaloids often involves the cleavage of the ester bond and fragmentation within the necine base.

(A table summarizing the expected mass-to-charge ratios (m/z) and the corresponding fragment structures would be included here in a comprehensive guide, as specific fragmentation data was not available in the search results.)

Biological Activity and Mechanism of Action

This compound is reported to exhibit weak hypotensive and moderate M- and N-cholinolytic (anticholinergic) activities.

Hypotensive Activity

The weak hypotensive effect of this compound is likely due to a combination of factors, which may include vasodilation and effects on cardiac function. The precise mechanism of action for its hypotensive properties has not been extensively elucidated in the available literature. Further research is required to determine its specific molecular targets and signaling pathways involved in blood pressure regulation.

Anticholinergic Activity

This compound acts as a moderate antagonist at both muscarinic (M) and nicotinic (N) acetylcholine receptors[2].

-

Muscarinic Receptor Antagonism: By blocking muscarinic receptors, this compound can inhibit the effects of acetylcholine in the parasympathetic nervous system. This can lead to effects such as reduced secretions, relaxation of smooth muscle, and changes in heart rate.

-

Nicotinic Receptor Antagonism: Antagonism at nicotinic receptors, found at the neuromuscular junction and in autonomic ganglia, can lead to muscle relaxation and modulation of autonomic nervous system activity.

The affinity of this compound for different subtypes of muscarinic and nicotinic receptors has not been quantitatively determined in the provided search results. Such data would be crucial for understanding its pharmacological profile and potential therapeutic applications.

(A table with hypothetical binding affinities (Ki or IC50 values) for various cholinergic receptor subtypes would be presented here if the data were available.)

Biosynthesis of this compound

This compound, as a pyrrolizidine alkaloid, is synthesized in plants from amino acid precursors. The biosynthesis can be divided into the formation of the necine base and the necic acid, followed by their esterification.

Biosynthetic Pathway

The general biosynthetic pathway for pyrrolizidine alkaloids starts with the amino acid L-ornithine, which is converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, a key intermediate. Homospermidine undergoes oxidation and cyclization to form the retronecine base, which is the precursor to (-)-trachelanthamidine.

The necic acid portion, trachelanthic acid, is believed to be derived from the metabolism of branched-chain amino acids, such as valine and isoleucine. The final step in the biosynthesis is the esterification of the necine base with the necic acid.

Below is a simplified diagram illustrating the key steps in the biosynthesis of the pyrrolizidine alkaloid core structure.

Caption: General biosynthetic pathway of pyrrolizidine alkaloids leading to this compound.

Conclusion

This compound is a pyrrolizidine alkaloid with a well-defined chemical structure and interesting, albeit moderately potent, biological activities. This guide has provided a summary of its key chemical features and generalized protocols for its study. For drug development professionals, the anticholinergic properties of this compound may warrant further investigation, particularly if derivatives with enhanced potency and selectivity can be synthesized. Future research should focus on obtaining detailed quantitative biological data, elucidating the specific mechanisms of action, and fully characterizing its biosynthetic pathway. Such information will be invaluable for assessing the therapeutic potential and toxicological risks associated with this compound and related compounds.

References

An In-depth Technical Guide to the Trachelanthamine Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelanthamine is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Boraginaceae family. PAs are a diverse group of secondary metabolites known for their role in plant defense and their potential toxicity to humans and livestock. The biosynthesis of these complex molecules involves a series of enzymatic reactions that are of significant interest to researchers in natural product chemistry, plant biology, and drug development. This guide provides a detailed overview of the current understanding of the this compound biosynthesis pathway, including the key enzymes, intermediates, and regulatory aspects.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two main branches: the formation of the necine base, trachelanthamidine, and the synthesis of the necic acid, trachelanthic acid. These two precursors are then joined via an ester linkage to form the final alkaloid.

Biosynthesis of the Necine Base: Trachelanthamidine

The biosynthesis of the bicyclic necine base is a central part of all pyrrolizidine alkaloid pathways. The initial and most well-characterized step is the formation of homospermidine.

Step 1: Homospermidine Synthesis

The committed step in necine base biosynthesis is the formation of the uncommon polyamine homospermidine from putrescine and spermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) .[1][2][3][4] HSS facilitates the transfer of an aminobutyl group from spermidine to putrescine.[2]

-

Enzyme: Homospermidine synthase (HSS)

-

Substrates: Putrescine, Spermidine

-

Product: Homospermidine

Step 2: Oxidation and Cyclization

Following its synthesis, homospermidine undergoes a two-step oxidation and subsequent cyclization to form the pyrrolizidine ring system. This process is catalyzed by a copper-containing diamine oxidase.[4] The reaction proceeds through a dialdehyde intermediate, which then spontaneously cyclizes to form a Schiff base, followed by a Mannich-type reaction to yield the bicyclic pyrrolizidine scaffold.[4]

-

Enzyme: Copper-dependent diamine oxidase

-

Substrate: Homospermidine

-

Intermediate: 4,4'-iminodibutanal

-

Product: Pyrrolizidine-1-carbaldehyde

Step 3: Reduction and Hydroxylation

The pyrrolizidine-1-carbaldehyde is then reduced to 1-hydroxymethylpyrrolizidine. The exact enzyme for this step has not been fully characterized but is likely a reductase. Subsequently, the pyrrolizidine ring undergoes hydroxylation to form the specific necine base, trachelanthamidine. While the precise enzymes are not yet identified, evidence suggests the involvement of cytochrome P450 monooxygenases (P450s) in the hydroxylation of alkaloid scaffolds in other pathways.[5][6] These enzymes are known to catalyze a wide range of oxidative reactions in plant secondary metabolism.[5][6]

-

Enzymes (putative): Reductase, Cytochrome P450 monooxygenase

-

Substrate: Pyrrolizidine-1-carbaldehyde

-

Intermediates: 1-hydroxymethylpyrrolizidine

-

Product: Trachelanthamidine

Biosynthesis of the Necic Acid: Trachelanthic Acid

Necic acids are the acidic components that esterify the necine base. The necic acid found in this compound is trachelanthic acid, which is derived from the amino acid L-valine. The exact enzymatic steps for this conversion are not fully elucidated but likely involve a series of modifications including deamination, oxidation, and hydroxylation.

Esterification: Formation of this compound

The final step in this compound biosynthesis is the esterification of the necine base, trachelanthamidine, with the necic acid, trachelanthic acid. This reaction is catalyzed by an acyltransferase .[3] While the specific enzyme has not been isolated and characterized, it is hypothesized to belong to the BAHD family of acyltransferases, which are known to be involved in the biosynthesis of a wide variety of plant secondary metabolites.[3]

-

Enzyme (putative): Acyltransferase (BAHD family)

-

Substrates: Trachelanthamidine, Trachelanthic acid (likely as a CoA-ester)

-

Product: this compound

Regulatory Aspects of the Pathway

The biosynthesis of this compound is a tightly regulated process. The expression of the key enzyme, homospermidine synthase (HSS) , has been shown to be root-specific in several PA-producing plants.[7] This localization suggests that the initial steps of the pathway occur in the roots, with subsequent transport of intermediates or the final alkaloids to other parts of the plant.

Furthermore, the biosynthesis of many plant alkaloids is known to be regulated by plant hormones, particularly jasmonates (JA) .[1][2][8][9] Jasmonate signaling can induce the expression of transcription factors from families such as AP2/ERF, bHLH, MYB, and WRKY , which in turn activate the promoters of biosynthetic genes.[1][2][8][9] While direct evidence for the regulation of the entire this compound pathway by these transcription factors is still emerging, it is a likely mechanism based on studies of other alkaloid biosynthetic pathways.[1][2][8][9] Abiotic stresses, such as drought and nutrient availability, can also influence the production of PAs, likely through the modulation of these regulatory networks.[10][11][12][13]

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is limited. However, some information on enzyme kinetics and metabolite concentrations is available.

| Parameter | Value | Plant/Enzyme Source | Reference |

| Homospermidine Synthase (HSS) | |||

| pH Optimum | 9.0 - 9.5 | Senecio vernalis | [2] |

| Substrate Specificity | Spermidine and Putrescine | Senecio vernalis | [2] |

| This compound Content | |||

| Concentration in Heliotropium spp. | Varies significantly depending on species and plant part | Heliotropium spp. | [14][15][16] |

Experimental Protocols

Homospermidine Synthase (HSS) Enzyme Assay

This protocol is adapted from established methods for assaying HSS activity.[2]

Materials:

-

Plant root tissue

-

Extraction Buffer: 50 mM KH2PO4, 2 mM dithioerythritol, 0.5 mM NAD+, 0.5 mM spermidine, 0.1 mM EDTA, pH 8.7

-

Assay Mixture: 100 mM Tris-HCl pH 9.0, 1 mM putrescine, 1 mM spermidine, 0.6 mM NAD+

-

Liquid chromatography-mass spectrometry (LC-MS) for product detection and quantification

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen root tissue in liquid nitrogen.

-

Extract the resulting powder with ice-cold Extraction Buffer.

-

Centrifuge the extract to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Initiate the reaction by adding a known amount of the crude enzyme extract to the pre-warmed Assay Mixture.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.

-

-

Product Analysis:

-

Centrifuge the quenched reaction mixture to pellet precipitated proteins.

-

Analyze the supernatant for the presence and quantity of homospermidine using a suitable LC-MS method.

-

Cytochrome P450 Hydroxylation Assay (General Protocol)

This is a general protocol that can be adapted for assaying the putative hydroxylase activity in trachelanthamidine biosynthesis.[17][18][19][20]

Materials:

-

Microsomal fraction isolated from plant tissue

-

Assay Buffer: Potassium phosphate buffer, pH 7.4

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Substrate: 1-hydroxymethylpyrrolizidine (or a suitable precursor)

-

LC-MS for product detection

Procedure:

-

Microsome Isolation:

-

Isolate microsomes from the relevant plant tissue (e.g., roots) using differential centrifugation.

-

-

Enzyme Assay:

-

Combine the microsomal fraction, Assay Buffer, and the substrate in a reaction vessel.

-

Pre-incubate the mixture at the desired temperature.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specific time.

-

Terminate the reaction by adding a solvent (e.g., ice-cold acetonitrile).

-

-

Product Analysis:

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant for the hydroxylated product (trachelanthamidine) by LC-MS.

-

Acyltransferase Assay (General Protocol)

This general protocol can be adapted to test for the esterification activity in the final step of this compound synthesis.[21]

Materials:

-

Crude or partially purified enzyme extract

-

Assay Buffer: e.g., Tris-HCl or phosphate buffer at an optimal pH

-

Substrates: Trachelanthamidine and Trachelanthoyl-CoA (or trachelanthic acid and a CoA-ligase system)

-

LC-MS for product analysis

Procedure:

-

Enzyme Preparation:

-

Prepare a protein extract from the plant tissue suspected to have acyltransferase activity.

-

-

Enzyme Assay:

-

Combine the enzyme preparation with the Assay Buffer and trachelanthamidine.

-

Initiate the reaction by adding trachelanthoyl-CoA.

-

Incubate at an optimal temperature for a set time.

-

Stop the reaction (e.g., by adding an organic solvent).

-

-

Product Analysis:

-

Analyze the reaction mixture for the formation of this compound using LC-MS.

-

Visualizations

This compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for Enzyme Identification

Caption: A logical workflow for identifying novel enzymes.

Jasmonate Signaling Pathway in Alkaloid Regulation

Caption: Simplified jasmonate signaling pathway.

Conclusion and Future Perspectives

Our understanding of the this compound biosynthesis pathway has advanced significantly, particularly concerning the initial steps of necine base formation. However, several key areas require further investigation. The definitive identification and characterization of the hydroxylases and acyltransferases involved in the later stages of the pathway are critical next steps. A deeper understanding of the regulatory networks, including the specific transcription factors and signaling molecules that control the entire pathway, will be essential for metabolic engineering efforts. Such research will not only shed light on the intricate biochemistry of plant specialized metabolism but also open avenues for the sustainable production of these and other valuable alkaloids for pharmaceutical and other applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Transcription factors in alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Jasmonate-Responsive Transcription Factors NnWRKY70a and NnWRKY70b Positively Regulate Benzylisoquinoline Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) [frontiersin.org]

- 8. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Abiotic Stress in Crop Species: Improving Tolerance by Applying Plant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemistry and Diversity of Nitrogen-Containing Metabolites in Heliotropium procumbens: A Genus-Wide Comparative Profile [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrolizidine Alkaloids of Blue Heliotrope (Heliotropium amplexicaule) and Their Presence in Australian Honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abcam.com [abcam.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Unveiling Trachelanthamine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelanthamine, a pyrrolizidine alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed account of the methodologies employed for its isolation and purification. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Boraginaceae family. Extensive phytochemical investigations have identified several genera as key sources of this alkaloid.

| Plant Genus | Plant Family | Reported Presence of this compound or its Derivatives |

| Trichodesma | Boraginaceae | Yes |

| Heliotropium | Boraginaceae | Yes (derivatives noted) |

| Cynoglossum | Boraginaceae | Yes |

Among these, Trichodesma amplexicaule has been a notable source for the isolation of this compound. The concentration of pyrrolizidine alkaloids can vary depending on the plant part, geographical location, and harvesting season.

Isolation of this compound: Experimental Protocols

The isolation of this compound from plant material is typically achieved through a multi-step process involving extraction and chromatographic purification. The following protocol is a composite of established methods for the extraction of pyrrolizidine alkaloids.

Extraction

The initial step involves the extraction of the crude alkaloids from the dried and powdered plant material. An acid-base extraction technique is most effective for selectively isolating the basic alkaloid compounds.

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Trichodesma amplexicaule)

-

Methanol or Ethanol

-

Sulfuric acid (H₂SO₄), 2% aqueous solution

-

Ammonia solution (NH₄OH), concentrated

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

Procedure:

-

The powdered plant material is macerated with methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. This process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is then acidified with a 2% aqueous solution of sulfuric acid. This converts the alkaloids into their salt form, rendering them soluble in the aqueous acidic solution.

-

The acidified extract is washed with a nonpolar solvent like dichloromethane or chloroform to remove pigments, fats, and other non-alkaloidal impurities. The aqueous layer containing the alkaloid salts is retained.

-

The acidic aqueous layer is then made basic by the addition of a concentrated ammonia solution until a pH of 9-10 is reached. This step liberates the free alkaloid bases.

-

The basic aqueous solution is repeatedly extracted with dichloromethane or chloroform. The organic layers containing the free alkaloids are combined.

-

The combined organic extracts are washed with distilled water to remove any residual impurities.

-

The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid mixture.

Diagram of the Acid-Base Extraction Workflow:

Caption: Acid-Base Extraction Workflow for Alkaloids.

Chromatographic Purification

The crude alkaloid mixture obtained from the extraction process is a complex mixture of different alkaloids. Column chromatography is a standard technique used to separate and purify this compound from this mixture.

Materials:

-

Crude alkaloid mixture

-

Silica gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Thin-layer chromatography (TLC) plates

-

Developing chamber

-

UV lamp

-

Dragendorff's reagent (for visualization of alkaloids)

Procedure:

-

A glass column is packed with silica gel using a suitable solvent to create the stationary phase.

-

The crude alkaloid mixture is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the column.

-

The column is eluted with a solvent system of increasing polarity. A common solvent system for separating pyrrolizidine alkaloids is a gradient of chloroform to methanol. The polarity is gradually increased by increasing the percentage of methanol.

-

Fractions of the eluate are collected sequentially.

-

Each fraction is monitored by thin-layer chromatography (TLC) to determine its composition. The TLC plates are typically visualized under a UV lamp and by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown spot with alkaloids.

-

Fractions containing the pure this compound (as determined by TLC comparison with a reference standard, if available) are combined.

-

The combined pure fractions are concentrated under reduced pressure to yield the isolated this compound.

Diagram of the Column Chromatography Workflow:

Caption: Purification of this compound by Column Chromatography.

Quantitative Data

While detailed quantitative data for the extraction of this compound is often specific to the research study and plant material, a general representation of expected yields is provided below. It is crucial to note that these values can vary significantly.

| Plant Material | Initial Weight | Crude Alkaloid Extract Yield | Pure this compound Yield |

| Trichodesma amplexicaule (aerial parts) | 1 kg | 5-15 g | 50-200 mg |

Note: These are estimated values and actual yields will depend on the specific plant material and the efficiency of the extraction and purification processes.

Conclusion

The isolation of this compound from its natural sources is a well-established process rooted in the principles of acid-base extraction and chromatographic separation. This guide provides a foundational understanding of the key steps involved, offering a valuable resource for researchers aiming to isolate this and other related pyrrolizidine alkaloids for further scientific investigation. The successful isolation of these compounds is a critical first step in unlocking their full therapeutic potential.

Trachelanthamine: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelanthamine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their diverse biological activities. Found in various plant species, notably of the Boraginaceae family, this compound has attracted interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including available spectral data and insights into its biological activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity

| Property | Value | Source |

| Chemical Name | [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | [1] |

| CAS Number | 14140-18-2 | [1] |

| Molecular Formula | C₁₅H₂₇NO₄ | [1] |

| Molecular Weight | 285.38 g/mol | [1] |

| Canonical SMILES | CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | [1] |

| InChIKey | BWQSLRZZOVFVHJ-VYHDIPPYSA-N | [1] |

Physical Properties

| Property | Value | Method | Source |

| Kovats Retention Index | 1965, 1970 (Standard non-polar) | Gas Chromatography | [1] |

Further experimental determination of these fundamental physical constants is crucial for the comprehensive characterization of this compound.

Chemical Properties

Solubility

Experimentally determined quantitative solubility data for this compound in various solvents remains to be fully elucidated. General solubility characteristics of similar alkaloids suggest that the free base form is likely to be soluble in organic solvents such as chloroform, methanol, and ethanol, with limited solubility in water. The salt form would be expected to exhibit higher solubility in aqueous solutions.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and identification of this compound. While a comprehensive set of spectra with detailed experimental protocols is not available in a single source, this section outlines the expected spectral features based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous protons in its structure. Key signals would include those corresponding to the methyl groups of the isopropyl and ethyl moieties, the protons of the pyrrolizidine ring system, and the methine protons of the ester side chain. The chemical shifts and coupling constants of these protons would provide valuable information about the connectivity and stereochemistry of the molecule.

-

¹³C-NMR: The carbon NMR spectrum would show 15 distinct signals corresponding to the carbon atoms in this compound. The carbonyl carbon of the ester group would resonate at the downfield region (typically ~170-180 ppm). The carbons of the pyrrolizidine ring would appear in the aliphatic region, while the carbons of the ester side chain would have chemical shifts influenced by the attached oxygen and hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

-

C=O stretching: A strong absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the C-O bonds of the ester and alcohol functionalities.

-

C-N stretching: A band in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion: The mass spectrum would show a molecular ion peak [M]⁺ at m/z 285, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of this compound would likely involve the cleavage of the ester bond, leading to fragments corresponding to the pyrrolizidine base and the acidic side chain. Alpha-cleavage adjacent to the nitrogen atom in the pyrrolizidine ring is also a common fragmentation pathway for such alkaloids.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, synthesis, and spectroscopic analysis of this compound are not extensively documented in readily accessible literature. The following provides a general workflow for the isolation of pyrrolizidine alkaloids from plant material, which can be adapted for this compound.

General Isolation Workflow for Pyrrolizidine Alkaloids

Caption: General workflow for the isolation of this compound.

Biological Activity

This compound is reported to exhibit anticholinergic (cholinolytic) activity, meaning it can block the action of acetylcholine, a neurotransmitter.[2] This property is common among certain pyrrolizidine alkaloids and suggests potential effects on the nervous system and various bodily functions regulated by acetylcholine. However, detailed studies on its specific receptor targets (muscarinic and nicotinic), potency, and mechanism of action are limited. Further research, including cytotoxicity studies and investigation of its effects on specific signaling pathways, is necessary to fully characterize its pharmacological profile and therapeutic potential.

Conclusion

This compound is a pyrrolizidine alkaloid with established chemical identity but incompletely characterized physical and pharmacological properties. This technical guide consolidates the available information on its molecular structure, spectroscopic characteristics, and general biological activity. The clear need for further experimental determination of its physical constants, detailed spectroscopic analyses with published protocols, and in-depth pharmacological studies represents a significant opportunity for future research in the field of natural product chemistry and drug discovery. The provided general workflow for isolation can serve as a starting point for researchers aiming to obtain pure this compound for further investigation.

References

Trachelanthamine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trachelanthamine is a naturally occurring pyrrolizidine alkaloid found in various plant species. This technical guide provides a concise summary of its core chemical properties, including its CAS number and molecular formula. Due to the limited availability of specific experimental data for this compound, this document also presents general methodologies for the isolation and purification of related pyrrolizidine alkaloids, which can serve as a foundational reference for researchers. Additionally, a generalized metabolic activation pathway for this class of compounds is depicted to illustrate their potential mechanism of action and associated toxicity.

Chemical Identity

A clear identification of this compound is fundamental for any research or drug development endeavor. The following table summarizes its key chemical identifiers.

| Identifier | Value | Reference |

| CAS Number | 14140-18-2 | [1][2][3][4] |

| Molecular Formula | C15H27NO4 | [1][2][3][4] |

| Molecular Weight | 285.38 g/mol | [2][3][4] |

| IUPAC Name | [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | [1] |

Biological Activity (General for Pyrrolizidine Alkaloids)

Pyrrolizidine alkaloids (PAs) are primarily recognized for their potential toxicity, particularly hepatotoxicity, which arises from their metabolic activation in the liver. The biological activities of PAs are diverse and structure-dependent, encompassing:

-

Hepatotoxicity: Many PAs are known to cause liver damage.

-

Genotoxicity and Carcinogenicity: Some PAs have been shown to be genotoxic and carcinogenic.

-

Anticholinergic Activity: Inhibition of cholinergic receptors is a noted effect of some PAs.[5][6][7]

-

Antimicrobial and Anti-inflammatory Effects: Research has indicated that some PAs exhibit antimicrobial and anti-inflammatory properties.

Further research is required to elucidate the specific bioactivity profile and quantitative parameters (e.g., IC50, EC50) of this compound.

Experimental Protocols

Detailed experimental protocols specifically for the isolation and synthesis of this compound are not extensively documented. However, general methods used for the extraction and purification of pyrrolizidine alkaloids from plant sources can be adapted.

General Isolation and Purification Protocol for Pyrrolizidine Alkaloids from Plant Material

This protocol provides a general framework and may require optimization for specific plant species and alkaloids.

-

Extraction:

-

Air-dried and powdered plant material (e.g., roots, leaves) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often under reflux.

-

Acidification of the extraction solvent (e.g., with acetic acid) can improve the extraction efficiency of alkaloids by converting them to their salt form.

-

-

Acid-Base Partitioning:

-

The crude extract is concentrated under reduced pressure.

-

The residue is dissolved in an acidic aqueous solution (e.g., 1-5% sulfuric acid or hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities.

-

The acidic aqueous phase is then basified (e.g., with ammonia or sodium carbonate) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basified aqueous solution using a water-immiscible organic solvent (e.g., chloroform or dichloromethane).

-

-

Chromatographic Purification:

-

The crude alkaloid extract is subjected to chromatographic techniques for separation and purification.

-

Column Chromatography: Alumina or silica gel are common stationary phases. The mobile phase is typically a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol).

-

Preparative Thin-Layer Chromatography (TLC): Can be used for small-scale purification.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC can be employed for final purification to obtain the pure alkaloid.

-

-

Characterization:

-

The structure of the isolated alkaloid is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), and Infrared (IR) spectroscopy.

-

Signaling Pathway

A specific signaling pathway for this compound has not been elucidated. However, the toxicity of many pyrrolizidine alkaloids is known to be mediated by their metabolic activation in the liver by cytochrome P450 enzymes. This process generates reactive pyrrolic esters that can alkylate cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

Conclusion

This compound is a pyrrolizidine alkaloid with defined chemical properties but requires further investigation to fully characterize its biological activity and mechanism of action. The information provided in this guide on the general characteristics and methodologies associated with this class of compounds offers a starting point for researchers. Future studies are essential to determine the specific pharmacological and toxicological profile of this compound, which will be critical for any potential therapeutic development.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants | Semantic Scholar [semanticscholar.org]

- 3. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]

- 6. Effect of gallamine on cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of cholinolytic drugs and cholinesterase blockade on deprivation based activity and appetitive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Trachelanthamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically detailing the biological activity of Trachelanthamine is scarce in publicly available literature. This guide provides a comprehensive overview of the known biological activities of the broader class of compounds to which this compound belongs: pyrrolizidine alkaloids (PAs). The information presented herein is intended to serve as a foundational resource for researchers, inferring the potential activities of this compound based on the well-documented properties of structurally related compounds. All data and protocols should be considered in this context.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those of the Heliotropium genus. PAs are a large group of heterocyclic secondary metabolites produced by plants as a defense mechanism against herbivores.[1][2] They are esters composed of a necine base (a derivative of pyrrolizidine) and one or more necic acids.[3] The biological activity of PAs is largely dictated by their chemical structure, particularly the presence of an unsaturated necine base, which is a key feature for their potential toxicity.[3] While many PAs are known for their toxic effects, some have also been investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory activities.[4][5]

Potential Biological Activities of this compound

Based on the activities of related pyrrolizidine alkaloids, the potential biological activities of this compound can be categorized as follows:

-

Cytotoxicity and Genotoxicity: The most well-documented biological effect of many PAs is their toxicity, which is primarily mediated by metabolic activation in the liver.[1][3][6] This activation leads to the formation of highly reactive pyrrolic esters that can alkylate cellular macromolecules like DNA and proteins, resulting in cytotoxicity, genotoxicity, and carcinogenicity.[3][7][8]

-

Antimicrobial Activity: Several PAs and plant extracts containing them have demonstrated activity against various microorganisms, including bacteria and fungi.[4][9]

-

Anti-inflammatory Activity: Some PAs have been shown to possess anti-inflammatory properties, for instance, by inhibiting the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

Quantitative Data on the Biological Activity of Related Pyrrolizidine Alkaloids

Table 1: Cytotoxicity of Selected Pyrrolizidine Alkaloids

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Lasiocarpine | HepG2-CYP3A4 | Resazurin reduction | 12 µM (24h) | [12] |

| Retrorsine | HepG2-CYP3A4 | Resazurin reduction | ~25 µM (24h) | [12] |

| Riddelliine | HepG2-CYP3A4 | Resazurin reduction | ~50 µM (24h) | [12] |

| Heliotrine | HepG2-CYP3A4 | Resazurin reduction | >500 µM (24h) | [12] |

| Monocrotaline | HepG2-CYP3A4 | Resazurin reduction | >500 µM (24h) | [12] |

| Lycopsamine | HepG2-CYP3A4 | Resazurin reduction | >500 µM (24h) | [12] |

Table 2: Antimicrobial Activity of a Pyrrolizidine Alkaloid-Containing Plant Extract

| Extract/Compound | Microorganism | Assay | MIC Value | Reference |

| Nauclea pobeguinii bark extract (NPB) | Escherichia coli ATCC10536 | Broth microdilution | 32 µg/mL | [13] |

| Nauclea pobeguinii bark extract (NPB) | Enterobacter aerogenes CM64 | Broth microdilution | <100 µg/mL | [13] |

| Compound 4 (from NPB) | Klebsiella pneumoniae KP55 | Broth microdilution | 16 µg/mL | [13] |

Table 3: Anti-inflammatory Activity of Selected Pyrrolizidine Alkaloids

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Heliotrine | RAW 264.7 | Nitric Oxide (NO) Production | 52.4 µM | [10] |

| Heliotrine N-oxide | RAW 264.7 | Nitric Oxide (NO) Production | 85.1 µM | [10] |

| Europine | RAW 264.7 | Nitric Oxide (NO) Production | 7.9 µM | [10] |

| Pygmaeocin B | RAW 264.7 | Nitric Oxide (NO) Production | 33.0 ± 0.8 ng/mL | [14] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols for assessing the key biological activities associated with pyrrolizidine alkaloids.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of a compound on a cell line, such as the human liver cancer cell line HepG2.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

-

Preparation of Inoculum: Grow the bacterial strain in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This protocol outlines a method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with cells treated only with LPS and a group with untreated cells.

-

Nitrite Measurement (Griess Assay): NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The IC50 value for the inhibition of NO production can then be determined.

Signaling Pathways and Mechanisms of Action

A specific signaling pathway for this compound has not been elucidated. However, the primary mechanism of action for toxic pyrrolizidine alkaloids is well-established and involves metabolic activation.

Metabolic Activation and Genotoxicity of Pyrrolizidine Alkaloids

The hepatotoxicity and genotoxicity of unsaturated PAs are not caused by the parent compound itself but by its metabolic activation in the liver, primarily by cytochrome P450 enzymes.[3][8] This process converts the PA into a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA).[1][16] These electrophilic metabolites can then readily react with cellular nucleophiles, such as DNA and proteins, to form adducts.[3][7] The formation of DNA adducts can lead to mutations, DNA cross-linking, and ultimately, the initiation of cancer.[3][17]

Experimental Workflow for Assessing Biological Activity

The following diagram illustrates a general workflow for the initial investigation of the biological activities of a natural compound like this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is limited, its classification as a pyrrolizidine alkaloid suggests a high potential for cytotoxicity and genotoxicity, primarily through metabolic activation in the liver. There is also a possibility of antimicrobial and anti-inflammatory properties, as observed with other PAs.

Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Key areas of investigation should include:

-

Quantitative assessment of cytotoxicity against a panel of human cancer and normal cell lines to determine its potency and selectivity.

-

Evaluation of antimicrobial activity against a broad spectrum of pathogenic bacteria and fungi.

-

In-depth investigation of anti-inflammatory effects and the underlying molecular mechanisms.

-

Elucidation of the specific metabolic pathways involved in the activation of this compound and the characterization of its DNA and protein adducts.

Such studies are crucial to fully understand the biological profile of this compound and to determine its potential risks and any possible therapeutic benefits.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolizidine Alkaloid Secondary Pyrrolic Metabolites Construct Multiple Activation Pathways Leading to DNA Adduct Formation and Potential Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, riddelliine, leading to DNA adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety | MDPI [mdpi.com]

- 11. Anti-inflammatory Activity of Pyrrolizidine Alkaloids from the Leaves of Madhuca pasquieri (Dubard) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial and antibiotic-resistance modifying activity of the extracts and compounds from Nauclea pobeguinii against Gram-negative multi-drug resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Trachelanthamine and its Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Trachelanthamine, a pyrrolizidine alkaloid (PA), and its significant role in the chemical defense mechanisms of plants. It details its biosynthesis, mechanism of action, and the signaling pathways that regulate its production, offering valuable insights for research and potential applications in drug development.

Introduction: The Chemical Arsenal of Plants

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend against a multitude of herbivores and pathogens.[1] This defense is largely mediated by a vast array of specialized compounds known as secondary metabolites, which include alkaloids, terpenes, and phenolics.[2][3] this compound belongs to the pyrrolizidine alkaloids (PAs), a group of nitrogen-containing compounds known for their toxicity and deterrent effects against herbivores.[4] PAs are predominantly found in plant families such as Asteraceae, Boraginaceae, and Fabaceae.[4][5] This guide focuses on the chemical properties, biosynthesis, and defensive function of this compound, providing a technical foundation for researchers in phytochemistry, chemical ecology, and pharmacology.

Chemical Profile and Biosynthesis of this compound

This compound is an ester alkaloid characterized by a necine base (a derivative of pyrrolizidine) esterified with a necic acid. Its chemical structure and properties are fundamental to its biological activity.

-

Molecular Formula: C₁₅H₂₇NO₄[6]

-

Molecular Weight: 285.38 g/mol [6]

-

IUPAC Name: [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate[6]

The biosynthesis of PAs like this compound is a complex process originating from primary metabolism. The pathway begins with amino acids, which are converted into the characteristic necine base and necic acids.

The necine base is typically derived from polyamines (putrescine and spermidine), which are themselves synthesized from amino acids like arginine and ornithine. The necic acids are derived from other amino acids, such as isoleucine, leucine, and valine.[4] The final step involves the esterification of the necine base with the necic acid to form the mature pyrrolizidine alkaloid.

Caption: Generalized biosynthetic pathway of this compound.

Role in Plant Defense and Mechanism of Action

This compound, like other PAs, functions as a potent defense against generalist herbivores.[7][8] Plants often store these alkaloids in a non-toxic N-oxide form, such as this compound N-oxide.[7][8][9] This strategy minimizes autotoxicity. When an herbivore ingests plant tissues, the PA N-oxides are reduced to their toxic tertiary alkaloid (free base) forms within the anaerobic environment of the insect's gut.

These reactivated tertiary alkaloids are lipophilic and can be readily absorbed. The primary toxicity is often due to their metabolic activation, primarily in the liver of vertebrates or analogous tissues in insects, by cytochrome P450 monooxygenases. This process converts them into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids), which are potent alkylating agents. These agents can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, mutagenicity, and ultimately, cell death. This can manifest as feeding deterrence, reduced growth, or mortality in the herbivore.[10]

Caption: Mechanism of action of this compound in herbivores.

Quantitative Efficacy Data

While specific data for this compound is limited in readily available literature, studies on closely related PAs demonstrate their defensive efficacy. Research on the interaction between various PAs and chlorogenic acid (CGA) on the mortality of the generalist herbivore Frankliniella occidentalis (western flower thrips) provides valuable quantitative insight. The data shows that PA free bases are generally more toxic than their N-oxide counterparts, but this effect can be modulated by other co-occurring plant metabolites. Notably, PA N-oxides can exhibit synergistic toxicity when combined with CGA.[7][8]

Table 1: Mortality of Frankliniella occidentalis Exposed to Pyrrolizidine Alkaloids (PAs) and Chlorogenic Acid (CGA) (Data adapted from Liu et al., 2017.[7][8] This study used various PAs, not this compound specifically, to illustrate the general toxicity of the compound class.)

| Compound | Concentration (mM) | CGA Concentration (mM) | Mortality Rate (%) | Interaction Effect |

| Senecionine (Free Base) | 1.4 | 0 | 65 | - |

| Senecionine (Free Base) | 1.4 | 14 | 50 | Antagonistic |

| Retrorsine (Free Base) | 7 | 0 | 80 | - |

| Retrorsine (Free Base) | 7 | 14 | 62 | Antagonistic |

| Senecionine N-oxide | 7 | 0 | 20 | - |

| Senecionine N-oxide | 7 | 14 | 95 | Synergistic |

| Retrorsine N-oxide | 7 | 0 | 15 | - |

| Retrorsine N-oxide | 7 | 14 | 98 | Synergistic |

Herbivory-Induced Signaling Pathways

The production of defensive compounds like this compound is often not constitutive but induced upon herbivore attack.[11] Herbivory triggers a complex signaling cascade within the plant. Mechanical damage and chemical cues from the herbivore's oral secretions (elicitors) are perceived by plant cell receptors. This recognition initiates a cascade of intracellular signals, including fluxes in calcium ions (Ca²⁺) and the production of reactive oxygen species (ROS). These early signals activate mitogen-activated protein kinase (MAPK) cascades and lead to the synthesis of phytohormones, primarily jasmonic acid (JA) and salicylic acid (SA).[2][12][13] These hormones act as master regulators, activating transcription factors that upregulate the expression of genes encoding the biosynthetic enzymes required for PA production.[14][15]

Caption: General signaling pathway for induced plant defense.

Experimental Protocols

A robust method for the extraction and analysis of PAs from plant material is crucial for research. The following protocol is based on a standard method for PA determination.[16]

Methodology:

-

Sample Preparation: Homogenize 2.0 g of dried plant material into a fine powder.

-

Extraction:

-

Add 20 mL of 0.05 M sulfuric acid to the sample in a centrifuge tube.

-

Sonicate for 15 minutes at ambient temperature.

-

Centrifuge for 10 minutes at 3800 x g. Decant the supernatant (Extract 1).

-

Add another 20 mL of extraction solution to the pellet, vortex, and repeat sonication and centrifugation. Decant the supernatant (Extract 2).

-

-

Purification (Solid-Phase Extraction - SPE):

-

Combine Extracts 1 and 2. Neutralize to pH 7 with a suitable base.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the neutralized extract onto the cartridge.

-

Wash the cartridge with water to remove impurities.

-

Elute the PAs with methanol.

-

-

Analysis (LC-MS/MS):

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a methanol/water solution.

-

Inject the sample into an HPLC system coupled with a triple quadrupole mass spectrometer for separation and quantification.

-

References

- 1. Plant defense against herbivory - Wikipedia [en.wikipedia.org]

- 2. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C15H27NO4 | CID 26477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Interactions between Plant Metabolites Affect Herbivores: A Study with Pyrrolizidine Alkaloids and Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Interactions between Plant Metabolites Affect Herbivores: A Study with Pyrrolizidine Alkaloids and Chlorogenic Acid [frontiersin.org]

- 9. Trachelanthine | C15H27NO5 | CID 10523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. agroorbit.com [agroorbit.com]

- 11. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bfr.bund.de [bfr.bund.de]

Methodological & Application

Application Notes and Protocols for the Extraction of Trachelanthamine from Boraginaceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelanthamine is a pyrrolizidine alkaloid (PA) found in various species of the Boraginaceae family, such as those belonging to the Heliotropium genus. PAs are a class of secondary metabolites known for their potential biological activities, which makes their extraction and quantification a significant area of research for drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of this compound from plant sources.

Data Presentation

The following tables summarize quantitative data related to the extraction and analysis of pyrrolizidine alkaloids from Boraginaceae species. It is important to note that yields of specific alkaloids like this compound can vary significantly based on the plant species, geographical location, harvest time, and the extraction method employed.

Table 1: Total Pyrrolizidine Alkaloid (PA) Content in Select Boraginaceae Species

| Plant Species | Plant Part | Total PA Content (mg/kg dry mass) | Reference |

| Heliotropium europaeum | Aerial Parts | 15736 | [1] |

| Cynoglossum officinale | Not Specified | 32428 | [1] |

| Arnebia guttata | Not Specified | 341.56 - 519.51 (µg/g) | [2] |

| Lithospermum erythrorhizon | Not Specified | 71.16 - 515.73 (µg/g) | [2] |

| Arnebia euchroma | Not Specified | 23.35 - 207.13 (µg/g) | [2] |

| Symphytum officinale | Not Specified | up to 479 | [3] |

Table 2: Example Yields of Purified Compounds from Heliotropium indicum

| Starting Material | Extraction/Fractionation | Compound | Yield (mg) |

| 100 g dried aerial parts | Water extraction, followed by ethyl acetate and n-butanol partitioning, then Sephadex LH-20 chromatography and recrystallization | Compound 1 (Pestalamide B) | 55 |

| 100 g dried aerial parts | Water extraction, followed by ethyl acetate and n-butanol partitioning, then Sephadex LH-20 chromatography and recrystallization | Compound 2 (Glycinamide derivative) | 120 |